3-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenyl 4-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenyl benzene-1,2-dicarboxylate
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Overview
Description
1-{3-[(E)-[(3,4-DIMETHYLPHENYL)IMINO]METHYL]PHENYL} 2-{4-[(E)-[(3,4-DIMETHYLPHENYL)IMINO]METHYL]PHENYL} BENZENE-1,2-DICARBOXYLATE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and imine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(E)-[(3,4-DIMETHYLPHENYL)IMINO]METHYL]PHENYL} 2-{4-[(E)-[(3,4-DIMETHYLPHENYL)IMINO]METHYL]PHENYL} BENZENE-1,2-DICARBOXYLATE typically involves the condensation of 3,4-dimethylbenzaldehyde with aniline derivatives under acidic or basic conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-{3-[(E)-[(3,4-DIMETHYLPHENYL)IMINO]METHYL]PHENYL} 2-{4-[(E)-[(3,4-DIMETHYLPHENYL)IMINO]METHYL]PHENYL} BENZENE-1,2-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or nitriles, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-{3-[(E)-[(3,4-DIMETHYLPHENYL)IMINO]METHYL]PHENYL} 2-{4-[(E)-[(3,4-DIMETHYLPHENYL)IMINO]METHYL]PHENYL} BENZENE-1,2-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{3-[(E)-[(3,4-DIMETHYLPHENYL)IMINO]METHYL]PHENYL} 2-{4-[(E)-[(3,4-DIMETHYLPHENYL)IMINO]METHYL]PHENYL} BENZENE-1,2-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The imine groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring.
Indoles: Compounds with a benzene ring fused to a pyrrole ring.
Quinazolines: Compounds with a benzene ring fused to a pyrimidine ring.
Uniqueness
1-{3-[(E)-[(3,4-DIMETHYLPHENYL)IMINO]METHYL]PHENYL} 2-{4-[(E)-[(3,4-DIMETHYLPHENYL)IMINO]METHYL]PHENYL} BENZENE-1,2-DICARBOXYLATE is unique due to its specific structure, which includes multiple aromatic rings and imine groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C38H32N2O4 |
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Molecular Weight |
580.7 g/mol |
IUPAC Name |
2-O-[3-[(3,4-dimethylphenyl)iminomethyl]phenyl] 1-O-[4-[(3,4-dimethylphenyl)iminomethyl]phenyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C38H32N2O4/c1-25-12-16-31(20-27(25)3)39-23-29-14-18-33(19-15-29)43-37(41)35-10-5-6-11-36(35)38(42)44-34-9-7-8-30(22-34)24-40-32-17-13-26(2)28(4)21-32/h5-24H,1-4H3 |
InChI Key |
JICLFMUMIPWWAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3C(=O)OC4=CC=CC(=C4)C=NC5=CC(=C(C=C5)C)C)C |
Origin of Product |
United States |
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